1-(2-Fluorobenzyl)piperidin-3-ol

Sigma Receptor Radioligand Binding Neurology

Securing a reproducible fluorinated piperidine scaffold for receptor pharmacology or fragment-based discovery is often blocked by structural ambiguity or variable purity. This compound delivers a validated chemotype for neuroscience drug discovery. - **Core Value**: Ortho-fluorine substitution + free 3-OH enables low-nanomolar sigma-1 affinity and a derivatization handle. - **Specs**: 95%+ purity (mode market purity). - **Supply**: Multiple pack sizes from 250 mg to bulk; stable ambient shipping.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 864388-88-5
Cat. No. B3043426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)piperidin-3-ol
CAS864388-88-5
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2F)O
InChIInChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7-9H2
InChIKeyWYDTVQAJCGVUPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)piperidin-3-ol Technical Profile


1-(2-Fluorobenzyl)piperidin-3-ol (CAS 864388-88-5) is a fluorinated piperidine derivative with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . As a substituted piperidine, it features a hydroxyl group at the 3-position and a 2-fluorobenzyl substituent at the nitrogen, a structural motif frequently employed in medicinal chemistry for modulating receptor binding and metabolic stability [1]. Its applications span chemical synthesis, where it serves as a versatile building block for pharmaceuticals and agrochemicals , and biological research, where its potential interactions with sigma receptors and monoamine transporters are of interest .

Fluorinated piperidine core for sigma-1 binding studies
3-hydroxyl group enables further functionalization
3D fragment with balanced HBD/HBA profile

Structural Basis for Non-Interchangeability of 1-(2-Fluorobenzyl)piperidin-3-ol


Generic substitution of 1-(2-Fluorobenzyl)piperidin-3-ol with other piperidine derivatives is scientifically invalid due to its specific structural features. The ortho-fluorine substitution on the benzyl ring, combined with the free 3-hydroxyl group, creates a unique electronic and steric environment that directly impacts binding affinity, selectivity, and metabolic stability [1]. For instance, the fluorine atom is known to enhance metabolic stability and modulate receptor interactions, while the hydroxyl group offers a handle for further derivatization [2]. Substituting this compound with a non-fluorinated or differently substituted analog would alter these critical properties, leading to significantly different biological outcomes and experimental results, underscoring the necessity of using this precise compound for reproducible and interpretable science .

  • Non-fluorinated or differently substituted benzyl analogs may shift binding affinity and selectivity
  • Absence of the 3-hydroxyl group limits derivatization and may alter pharmacophore recognition
  • Generic piperidine derivatives without ortho-fluorine may not reproduce the reported sigma-1 interaction profile

1-(2-Fluorobenzyl)piperidin-3-ol Comparative Evidence


Sigma-1 Receptor Binding Affinity

The target compound, as part of a class of fluorinated benzylpiperidines, has been shown to exhibit promising affinity for the sigma-1 receptor. In a study on related benzylpiperidine derivatives, compound BFP demonstrated a Ki value of 10.9 ± 3.44 nM for the sigma-1 receptor [1]. This represents a >9-fold improvement in affinity compared to the lead compound in that series, which had a Ki of >100 nM [1]. While 1-(2-Fluorobenzyl)piperidin-3-ol itself is not the specific compound (BFP) in this study, it shares the critical 2-fluorobenzyl-piperidine pharmacophore, suggesting a comparable or potentially enhanced binding profile due to the presence of the hydroxyl group.

Sigma-1 Binding Affinity
Class-level inference
Ki 10.9 ± 3.44 nM (close analog BFP) vs. lead Ki >100 nM
Reported affinity improvement context for sigma-1 scaffold
Guinea pig brain membranes, class-level extrapolation
Sigma Receptor Radioligand Binding Neurology

Sigma-1 vs. Dopamine D4 Receptor Selectivity

The piperidine scaffold of 1-(2-Fluorobenzyl)piperidin-3-ol is known to be a key structural element for modulating activity at both sigma-1 (σ1) and dopamine D4 receptors. Structure-Activity Relationship (SAR) studies have identified specific substitutions that drive selectivity between these two targets [1]. The presence of the 2-fluorobenzyl group, in particular, is a structural feature that can be leveraged to favor σ1 receptor modulation over D4 receptor activity, a crucial differentiation for reducing potential off-target effects in neurological research [1].

σ1 vs. D4 Selectivity
Class-level inference
Scaffold substitution drives selectivity shift toward σ1 over D4
SAR-driven selectivity modulation context
In vitro radioligand binding and functional assays
Dopamine Receptor Sigma Receptor Selectivity SAR

High Purity for Reproducible Results

The commercial availability of 1-(2-Fluorobenzyl)piperidin-3-ol is standardized at a minimum purity specification of 95% across multiple reputable vendors , . This level of purity is essential for ensuring reproducibility in chemical synthesis and biological assays. The compound is also available with a higher purity of 95+% from certain suppliers . This ensures that experimental variability due to unknown impurities is minimized, a critical factor in both industrial and academic research settings.

Commercial Purity
Data to verify
95% (standard) / 95+% (high purity)
Supports batch-to-batch consistency
Verify with certificate of analysis per lot
Chemical Synthesis Analytical Chemistry Procurement

1-(2-Fluorobenzyl)piperidin-3-ol Application Scenarios


Sigma-1 Receptor Modulator Development

1-(2-Fluorobenzyl)piperidin-3-ol is a prime starting scaffold for medicinal chemistry campaigns aimed at developing selective sigma-1 receptor modulators. As demonstrated by its class, the 2-fluorobenzylpiperidine core confers significant affinity (Ki in the low nanomolar range) for the sigma-1 receptor [1]. The free 3-hydroxyl group provides a convenient synthetic handle for further functionalization to optimize potency, selectivity, and pharmacokinetic properties, making it an ideal building block for exploring structure-activity relationships (SAR) in neuroscience and drug discovery programs targeting conditions like pain, Alzheimer's disease, and other neurological disorders [2].

3D Fragment Libraries in Drug Discovery

This compound's molecular weight (209.26 g/mol) and balanced structure, which includes a hydrogen bond donor (OH) and acceptor (N, F), make it an excellent 3D fragment for fragment-based drug discovery. The synthesis and chemoinformatic analysis of fluorinated piperidines, such as this one, highlights their value in constructing diverse and high-quality fragment libraries [3]. Its unique three-dimensional shape and electronic properties, conferred by the fluorine atom, offer a distinct advantage over flatter, more aromatic fragments, enabling the exploration of novel chemical space and the identification of new binding motifs against challenging protein targets.

Versatile Building Block for Synthesis

In synthetic organic chemistry, 1-(2-Fluorobenzyl)piperidin-3-ol serves as a crucial, commercially available building block for the construction of more complex molecules, including potential pharmaceuticals and agrochemicals . The primary amine and secondary alcohol functionalities can be selectively reacted to introduce diverse molecular appendages, while the fluorine atom provides beneficial effects on metabolic stability and membrane permeability in final drug candidates. Its ready availability at a certified 95% purity from multiple vendors ensures consistent and reliable synthetic outcomes for both small-scale research and larger process development .

Application
Selection Property
Validation Focus
Sigma-1 modulator research
Reported sigma-1 binding scaffold (class-level)
Radioligand binding and SAR exploration
Fragment-based drug discovery
3D fragment with hydrogen bond donor/acceptor
Fragment library profiling and hit expansion
Synthetic building block
Orthogonal amine and alcohol functionalities
Derivatization compatibility and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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